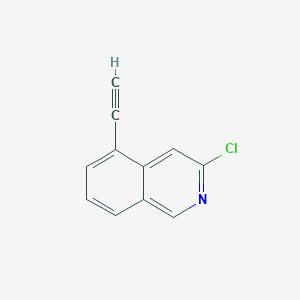
3-Chloro-5-ethynylisoquinoline
Descripción general
Descripción
Synthesis Analysis
Quinoline, the core structure of 3-Chloro-5-ethynylisoquinoline, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported for the construction of this scaffold .Molecular Structure Analysis
The molecular weight of 3-Chloro-5-ethynylisoquinoline is 187.62 g/mol. The exact molecular structure would require more specific information or experimental data which is not available in the current search results.Chemical Reactions Analysis
A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Chlorinated isoquinoline derivatives are significant in the synthesis of compounds with potential anticancer activities. For example, the synthesis and characterization of quinazolinone Schiff base derivatives have shown apoptotic activity toward MCF-7 cells through intrinsic and extrinsic apoptosis pathways, indicating the potential for these compounds in cancer treatment Zahedifard et al., 2015.
Antimicrobial Applications
Isoquinoline derivatives have been explored for their antimicrobial properties. For instance, synthesis and antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives against various bacterial strains highlight the potential of chlorinated isoquinolines in developing new antimicrobial agents Dodiya et al., 2012.
Antitubercular Agents
Research into chloroquinoline derivatives has also explored their use as antitubercular agents. A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides presented these compounds as potent inhibitors of Mycobacterium tuberculosis, showcasing the therapeutic potential of chlorinated isoquinoline compounds in treating tuberculosis Marvadi et al., 2020.
Antioxidant Properties
Chlorinated isoquinoline compounds are also being studied for their antioxidant properties. For instance, the synthesis of anthraquinone analogues, such as 2-chloro-5-(methylsulfonamide) anthraquinone, and their effects on antioxidant properties indicate the potential of these compounds in oxidative stress-related applications Lakshman et al., 2020.
Chemical Synthesis and Characterization
The development of new synthetic routes for chloroquinolines is a significant area of research, offering insights into the versatile applications of these compounds. Studies on the new synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, for example, highlight the importance of chlorinated isoquinolines as key synthetic precursors for various pharmacologically active agents Mao et al., 2014.
Safety and Hazards
The safety data sheet for a similar compound, 3-Chloro-3-Ethylpentane, indicates that it is harmful if swallowed and causes skin and eye irritation . It’s important to note that the safety and hazards of 3-Chloro-5-ethynylisoquinoline may be different and specific information is not available in the search results.
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-5-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-7-13-11(12)6-10(8)9/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYBIAUJJKCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethynylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)
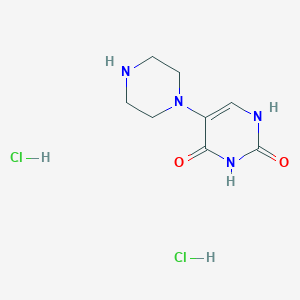
![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)
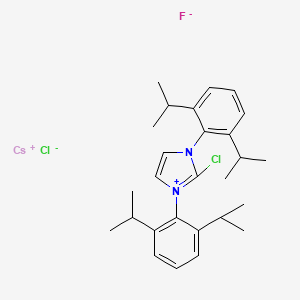

![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)
![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)
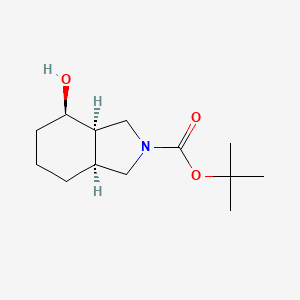

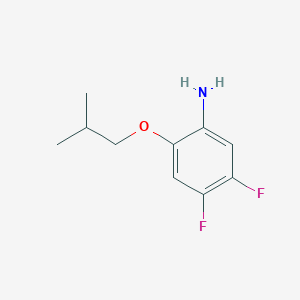

![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)